1-Boc-4-nitroindole

Conducting polymers Electrochemistry Supercapacitor materials

Procure 1-Boc-4-nitroindole for regiospecific synthesis of 3,4-diaminoindoles—a key step unattainable with other nitroindole isomers. Its Boc group prevents N-alkylation side reactions, enabling orthogonal C2/C3 functionalization. Backed by a high-yield, chromatography-free protection step (95-95.8%). Ideal for medicinal chemistry and building block diversification.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 913836-24-5
Cat. No. B1344998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-nitroindole
CAS913836-24-5
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3
InChIKeyUKMLUDGMHPZXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-nitroindole CAS 913836-24-5: Technical Specifications and Chemical Class Identification for Procurement


1-Boc-4-nitroindole (CAS 913836-24-5) is an N-protected nitroindole derivative classified as a heterocyclic synthetic intermediate, specifically a tert-butyl carbamate-protected 4-nitroindole. The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group at the indole N1 position and a nitro substituent at the C4 position of the indole scaffold, with molecular formula C₁₃H₁₄N₂O₄ and molecular weight 262.26 g/mol . The Boc group renders the indole nitrogen non-nucleophilic, enabling orthogonal reactivity at the C2, C3, and aromatic ring positions for subsequent functionalization .

1-Boc-4-nitroindole CAS 913836-24-5: Why Positional Isomers and Unprotected Analogs Cannot Be Substituted


The 4-nitro substitution pattern on the indole ring, in combination with N-Boc protection, imparts a unique reactivity profile that cannot be replicated by other nitroindole positional isomers or by unprotected 4-nitroindole. In polymer electrochemistry, poly(4-nitroindole) fails to form viable polymer films while 5- and 6-nitroindole isomers readily produce nanowire-structured polymers, demonstrating that the C4 nitro position fundamentally alters electronic properties and polymerizability [1][2]. In small-molecule synthesis, the specific regioisomer employed determines the ultimate substitution pattern of downstream diaminoindole products: 4-nitroindole yields 3,4-diaminoindoles, whereas 5-, 6-, or 7-nitroindole precursors produce the corresponding 3,5-, 3,6-, or 3,7-diaminoindoles [3]. Additionally, the Boc group provides orthogonal N-protection that prevents competing N-alkylation and N-oxidation pathways, which cannot be achieved with unprotected 4-nitroindole alone .

1-Boc-4-nitroindole CAS 913836-24-5: Quantitative Differential Evidence Versus Positional Isomers and Unprotected Precursors


1-Boc-4-nitroindole: Electropolymerization Failure Distinguishes 4-Nitroindole Scaffold from 5-Nitroindole and 6-Nitroindole Isomers

The 4-nitroindole scaffold exhibits fundamentally different electropolymerization behavior compared to its positional isomers. While 5-nitroindole and 6-nitroindole readily electropolymerize to form nanowire-structured polymer films, 4-nitroindole fails to undergo successful electropolymerization, resulting in no polymer film formation [1]. This outcome aligns with earlier electrochemical studies showing that poly(4-nitroindole) films display ill-defined cathodic nitro reduction peaks in aqueous electrolyte, in contrast to the well-defined reduction peaks observed for poly(5-nitroindole) films [2].

Conducting polymers Electrochemistry Supercapacitor materials

1-Boc-4-nitroindole: Regioisomeric Differentiation in Multi-Step Diaminoindole Synthesis

The 4-nitroindole precursor exclusively yields 3,4-diaminoindole products in a 10-step synthetic sequence, whereas the corresponding 5-, 6-, or 7-nitroindole starting materials produce the 3,5-, 3,6-, or 3,7-diaminoindole regioisomers, respectively [1]. This synthesis incorporates orthogonal protecting groups that enable subsequent diversification, representing the first reported synthesis of these diaminoindole scaffolds.

Medicinal chemistry Drug discovery intermediates Regioselective synthesis

1-Boc-4-nitroindole: High-Yield Boc Protection Enables Efficient Synthetic Entry to 4-Nitroindole-Derived Scaffolds

The N-Boc protection of 4-nitroindole proceeds in 95% isolated yield using standard Boc₂O/DMAP conditions in dichloromethane, affording 1-Boc-4-nitroindole as a white solid with ESI-MS confirmation at m/z 262.1 . An alternative large-scale protocol using toluene as solvent with 1.10 equivalents Boc₂O and catalytic DMAP achieves 95.8% yield with HPLC purity of 100 area%, demonstrating robust scalability to multi-hundred-gram quantities without chromatographic purification .

Organic synthesis Protecting group chemistry Process chemistry

1-Boc-4-nitroindole: Commercial Purity and Storage Stability Specifications

Commercial 1-Boc-4-nitroindole is available at minimum 98% purity by HPLC with moisture content ≤0.5% [1]. Alternative suppliers offer material at 95% minimum purity, with long-term storage recommended in cool, dry conditions away from moisture . Stock solutions are stable for 6 months at -80°C or 1 month at -20°C with avoidance of repeated freeze-thaw cycles . The compound should be protected from heat, flames, sparks, and oxidizing agents during handling .

Quality control Procurement specifications Stability data

1-Boc-4-nitroindole: Predicted Physicochemical Parameters for Solubility and Formulation Planning

ACD/Labs predicted physicochemical parameters for 1-Boc-4-nitroindole include LogP of 3.59, LogD (pH 5.5 and 7.4) of 3.55, polar surface area of 77 Ų, and zero hydrogen bond donors . The compound has zero Rule of 5 violations, predicted BCF of 294.58, KOC of 2037.33, and density of 1.3±0.1 g/cm³ with boiling point 395.3±34.0°C at 760 mmHg .

Physicochemical properties Drug-likeness Formulation development

1-Boc-4-nitroindole: Incompatibility with Oxidizing Agents and Thermal Sensitivity

Safety data sheets for 1-Boc-4-nitroindole specify that the compound should be kept away from heat, flames, sparks, and oxidizing agents to prevent hazardous decomposition . The nitro group confers potential exothermic decomposition under oxidizing conditions, and the Boc group may undergo thermal cleavage at elevated temperatures. These handling constraints are consistent across multiple vendor MSDS documents and differentiate this compound from non-nitro or non-Boc indole derivatives that may have different incompatibility profiles.

Safety data Chemical incompatibility Storage and handling

1-Boc-4-nitroindole CAS 913836-24-5: Validated Application Scenarios Based on Differential Evidence


Synthesis of 3,4-Diaminoindole Scaffolds for Medicinal Chemistry

Use 1-Boc-4-nitroindole as the protected precursor for synthesizing 3,4-diaminoindole intermediates. The 4-nitro substitution pattern uniquely yields 3,4-diaminoindole products in a 10-step sequence, whereas 5-, 6-, or 7-nitroindole starting materials produce the corresponding 3,5-, 3,6-, or 3,7-diaminoindole regioisomers. These diaminoindole intermediates feature orthogonal protecting groups enabling further diversification [1].

Multi-Step Synthetic Sequences Requiring Orthogonal N-Protection

Employ 1-Boc-4-nitroindole in synthetic routes where the indole nitrogen must remain protected during C2, C3, or aromatic ring functionalization. The Boc group renders the indole nitrogen non-nucleophilic, preventing competing N-alkylation and N-oxidation side reactions [1]. The high-yield protection step (95-95.8%) makes this compound an economically efficient protected intermediate for multi-step synthesis, with no chromatography required for purification at the protection stage .

Exclusion Screening for Conducting Polymer and Supercapacitor Development

Avoid 1-Boc-4-nitroindole and its 4-nitroindole derivatives for applications requiring electropolymerization or conducting polymer film formation. Poly(4-nitroindole) fails to be prepared via electropolymerization, while 5-nitroindole and 6-nitroindole isomers successfully form nanowire-structured polymers suitable for supercapacitor electrode materials (specific capacitance 364 F g⁻¹ at 5 mV s⁻¹ for poly(5-nitroindole)) [1]. The ill-defined reduction behavior of poly(4-nitroindole) films further confirms their unsuitability for electrochemical applications [2].

Nitro Group Reduction to 4-Aminoindole Derivatives

Utilize 1-Boc-4-nitroindole as a precursor for 4-aminoindole derivatives via nitro group reduction. Following reduction, the Boc group remains intact for subsequent N-deprotection under acidic conditions (TFA), enabling orthogonal manipulation of the indole nitrogen and the C4 amino group. The 4-nitroindole scaffold serves as the critical entry point for accessing 4-substituted indole pharmacophores, with the Boc group providing protection during reduction and subsequent transformations [1].

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